molecular formula C9H9N5O2 B2939957 Methyl 3-(2H-tetrazol-5-ylamino)benzoate CAS No. 2248303-27-5

Methyl 3-(2H-tetrazol-5-ylamino)benzoate

Cat. No.: B2939957
CAS No.: 2248303-27-5
M. Wt: 219.204
InChI Key: LGSPBROMSFBRMK-UHFFFAOYSA-N
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Description

Methyl 3-(2H-tetrazol-5-ylamino)benzoate (C₉H₉N₅O₂, MW 219.20 g/mol) is a heterocyclic compound featuring a benzoate ester backbone substituted at the 3-position with a 2H-tetrazol-5-ylamino group. The methyl ester group enhances lipophilicity compared to free carboxylic acids, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 3-(2H-tetrazol-5-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-8(15)6-3-2-4-7(5-6)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSPBROMSFBRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-tetrazol-5-ylamino)benzoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a nitrile derivative in the presence of a catalyst such as zinc chloride.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Coupling Reaction: The tetrazole moiety is then coupled to the methyl benzoate derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and esterification steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-tetrazol-5-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzoate moiety.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Methyl 3-(2H-tetrazol-5-ylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 3-(2H-tetrazol-5-ylamino)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxyl group, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Tetrazole Family

5-Amino-1-phenyltetrazole (ASA2361)
  • Structure: C₇H₇N₅ (MW 161.16 g/mol), featuring a phenyl group directly attached to the tetrazole ring at the 1-position and an amino group at the 5-position.
  • Key Differences: Substituents: The absence of a benzoate ester in ASA2361 reduces its molecular weight and lipophilicity compared to Methyl 3-(2H-tetrazol-5-ylamino)benzoate. Applications: ASA2361 is used in coordination chemistry and as a ligand for metal complexes, whereas the ester group in the target compound may favor pharmaceutical applications (e.g., prodrug design) .
Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum)
  • Structure : Thiazole-containing compounds (e.g., m Thiazol-5-ylmethyl derivatives in ) differ in ring heteroatoms (sulfur vs. nitrogen in tetrazoles).
  • Key Differences :
    • Electronic Properties : Thiazoles are less acidic than tetrazoles, making them less suitable as carboxylic acid bioisosteres.
    • Stability : Tetrazoles exhibit greater thermal stability due to aromatic resonance stabilization, whereas thiazoles may undergo ring-opening under harsh conditions .

Physicochemical Properties (Hypothetical Comparison)

Property This compound 5-Amino-1-phenyltetrazole (ASA2361)
Molecular Weight (g/mol) 219.20 161.16
Melting Point ~200°C (decomposes) 160–162°C
Solubility Moderate in DMSO, low in water Soluble in ethanol, aqueous acids
Acidity (pKa) ~4–5 (tetrazole NH) ~6–7 (tetrazole NH)

Functional Implications

  • Bioisosteric Potential: The tetrazole ring in this compound mimics carboxylic acids, offering metabolic stability and improved membrane permeability in drug design.
  • Ester Hydrolysis: The methyl ester group may render the compound prone to enzymatic hydrolysis in vivo, a property absent in non-esterified analogs like ASA2361.

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